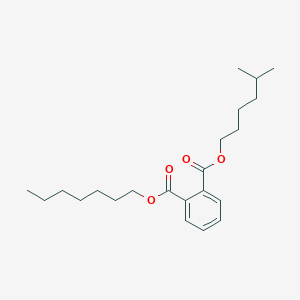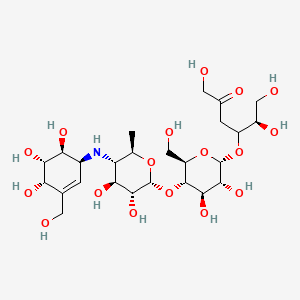
Acarbose D-(3-Dehydroxy)-fructose Impurity
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acarbose D-(3-Dehydroxy)-fructose Impurity: is a chemical compound that is often encountered as an impurity in the synthesis of acarbose, an anti-diabetic drug used to treat type 2 diabetes mellitus. This impurity arises during the production process and can affect the purity and efficacy of the final pharmaceutical product. Understanding the properties, synthesis, and reactions of this impurity is crucial for improving the quality control of acarbose production.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Acarbose D-(3-Dehydroxy)-fructose Impurity involves several steps, starting from the basic building blocks of acarbose. The synthetic route typically includes the following steps:
Formation of the core structure: The initial step involves the formation of the core structure of acarbose through a series of condensation reactions.
Introduction of the dehydroxy group: The next step involves the selective removal of a hydroxyl group from the fructose moiety, resulting in the formation of the dehydroxy-fructose structure.
Purification: The final step involves the purification of the compound to isolate the impurity from the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is typically carried out using large-scale chemical reactors. The reaction conditions are carefully controlled to optimize the yield and minimize the formation of impurities. Common reagents used in the industrial production include strong acids or bases for the dehydroxylation step, and various solvents for the purification process.
化学反应分析
Types of Reactions: Acarbose D-(3-Dehydroxy)-fructose Impurity undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the impurity back to its hydroxylated form.
Substitution: The dehydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require catalysts such as palladium or platinum, along with suitable solvents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original impurity. These products can have different chemical and physical properties, which can affect the overall quality of the acarbose product.
科学研究应用
Acarbose D-(3-Dehydroxy)-fructose Impurity has several scientific research applications, including:
Chemistry: The compound is used as a reference standard in analytical chemistry to monitor the purity of acarbose.
Biology: Studies on the biological activity of the impurity can provide insights into its potential effects on human health.
Medicine: Research on the impurity can help improve the safety and efficacy of acarbose as a pharmaceutical drug.
Industry: The compound is used in quality control processes to ensure the consistency and reliability of acarbose production.
作用机制
The mechanism of action of Acarbose D-(3-Dehydroxy)-fructose Impurity involves its interaction with various molecular targets and pathways. The impurity can inhibit the activity of certain enzymes involved in carbohydrate metabolism, similar to acarbose. This inhibition can affect the absorption and digestion of carbohydrates, leading to changes in blood glucose levels. The exact molecular targets and pathways involved in the action of the impurity are still under investigation.
相似化合物的比较
Acarbose: The parent compound from which the impurity is derived.
Miglitol: Another anti-diabetic drug with a similar mechanism of action.
Voglibose: A related compound used to treat type 2 diabetes.
Comparison: Acarbose D-(3-Dehydroxy)-fructose Impurity is unique in its structure due to the absence of a hydroxyl group in the fructose moiety. This structural difference can lead to variations in its chemical reactivity and biological activity compared to similar compounds. Understanding these differences is important for optimizing the production and quality control of acarbose and related drugs.
属性
分子式 |
C25H43NO17 |
|---|---|
分子量 |
629.6 g/mol |
IUPAC 名称 |
(5R)-4-[(2S,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4S,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6-trihydroxyhexan-2-one |
InChI |
InChI=1S/C25H43NO17/c1-8-15(26-11-2-9(4-27)16(33)19(36)17(11)34)18(35)21(38)24(40-8)43-23-14(7-30)42-25(22(39)20(23)37)41-13(12(32)6-29)3-10(31)5-28/h2,8,11-30,32-39H,3-7H2,1H3/t8-,11+,12-,13?,14-,15-,16+,17+,18+,19+,20-,21-,22-,23-,24-,25+/m1/s1 |
InChI 键 |
NKCREODKKBVDBI-FSYZDJHWSA-N |
手性 SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)OC(CC(=O)CO)[C@@H](CO)O)CO)O)O)N[C@H]3C=C([C@@H]([C@@H]([C@H]3O)O)O)CO |
规范 SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(CC(=O)CO)C(CO)O)CO)O)O)NC3C=C(C(C(C3O)O)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzonitrile, 2-chloro-4-[(cyclopropylmethyl)propylamino]-](/img/structure/B13855827.png)
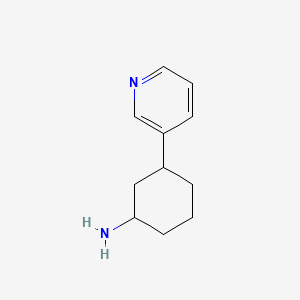
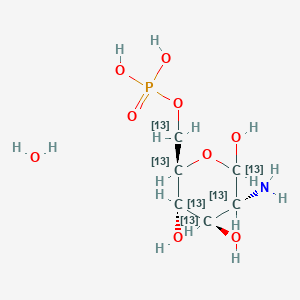
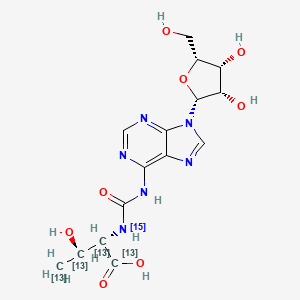

![2-[2-(1,3-dioxolan-2-yl)ethyl]-1H-Isoindole-1,3(2H)-dione](/img/structure/B13855844.png)
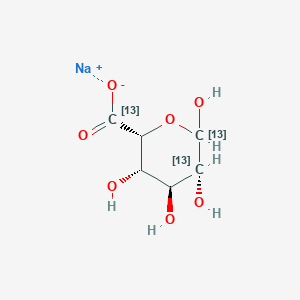

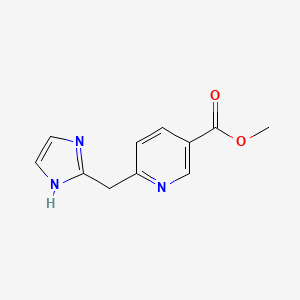

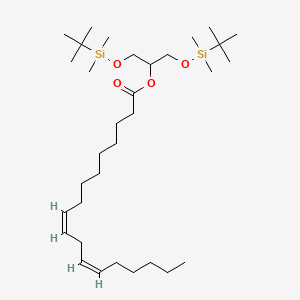
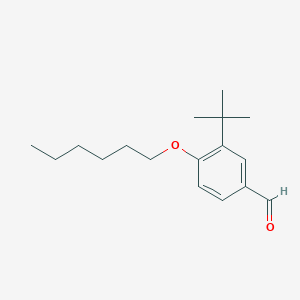
![4-[2-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one](/img/structure/B13855892.png)
